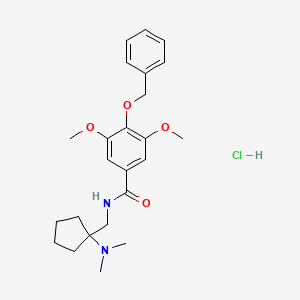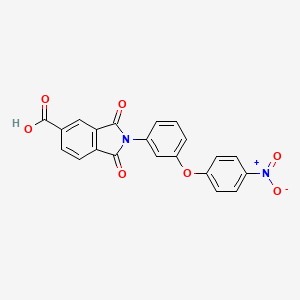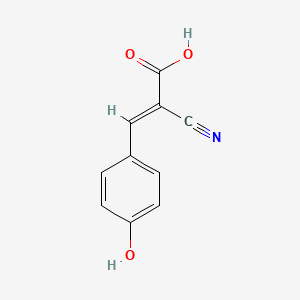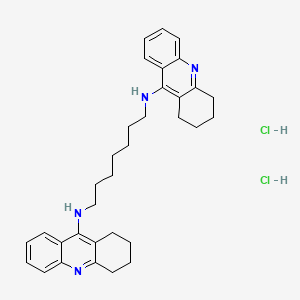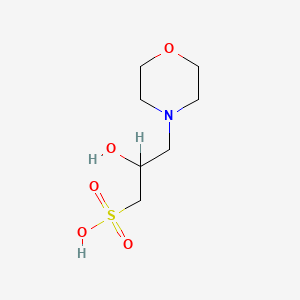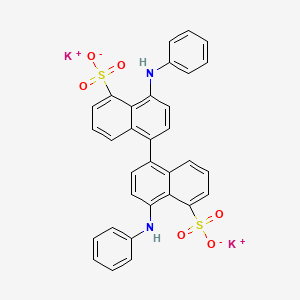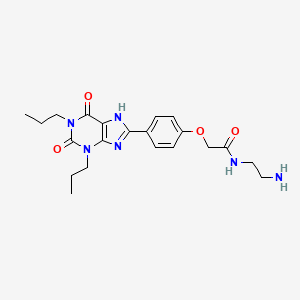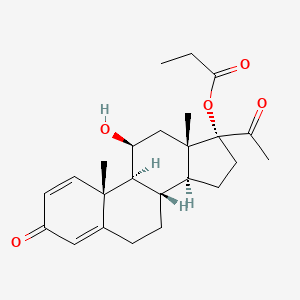
デプロドン・プロピオネート
概要
説明
デプロドン プロピオネートは、強力な抗炎症作用で知られる合成グルココルチコイドコルチコステロイドです。 主に皮膚科の用途に使用され、特に湿疹、乾癬、ケロイドなどの治療に使用されます . この化合物は、経皮吸収による投与のために、しばしばテープや貼り薬に配合され、有効成分を安定かつ制御された形で放出します .
科学的研究の応用
Deprodone propionate has a wide range of scientific research applications:
Dermatology: It is extensively used in the treatment of inflammatory skin conditions such as eczema, psoriasis, and keloids. .
Medicine: It is used in the development of new therapeutic formulations for various skin conditions.
作用機序
デプロドン プロピオネートは、皮膚のグルココルチコイド受容体に結合することによってその効果を発揮します。この結合は、炎症反応の抑制につながる一連の分子イベントを開始します。 関与する主な経路には、プロ炎症性サイトカインの阻害と線維芽細胞増殖の減少が含まれ、これにより瘢痕形成を防ぐことができます .
Safety and Hazards
When handling Deprodone propionate, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment should be used, including chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas .
将来の方向性
Several major advancements in preventing and treating hypertrophic scars and keloids have been made. Deprodone propionate plaster was found to both prevent and treat hypertrophic scars and keloids very effectively . Future high-quality trials are likely to improve the current hypertrophic scar and keloid treatment algorithms further .
生化学分析
Biochemical Properties
Deprodone propionate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a glucocorticoid receptor agonist, binding to glucocorticoid receptors in the cytoplasm. Upon binding, the deprodone propionate-receptor complex translocates to the nucleus, where it influences the transcription of glucocorticoid-responsive genes. This interaction modulates the expression of proteins involved in inflammatory and immune responses .
Cellular Effects
Deprodone propionate exerts profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, deprodone propionate suppresses the production of pro-inflammatory cytokines and inhibits the activation of immune cells, thereby reducing inflammation. It also affects fibroblasts by inhibiting collagen synthesis, which is beneficial in treating conditions like keloids and hypertrophic scars .
Molecular Mechanism
At the molecular level, deprodone propionate exerts its effects through several mechanisms. It binds to glucocorticoid receptors, forming a complex that translocates to the nucleus. This complex then binds to glucocorticoid response elements (GREs) in the DNA, regulating the transcription of target genes. Deprodone propionate also inhibits the activity of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses. Additionally, it modulates the expression of genes involved in apoptosis, cell proliferation, and immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of deprodone propionate change over time. The compound is relatively stable, but its efficacy can diminish due to degradation. Long-term studies have shown that deprodone propionate maintains its anti-inflammatory effects over extended periods, although repeated applications may lead to reduced efficacy due to receptor downregulation. In vitro and in vivo studies have demonstrated that deprodone propionate can have lasting effects on cellular function, including sustained suppression of inflammatory responses .
Dosage Effects in Animal Models
The effects of deprodone propionate vary with different dosages in animal models. At low doses, it effectively reduces inflammation and immune responses without significant adverse effects. At high doses, deprodone propionate can cause toxic effects, including immunosuppression, adrenal suppression, and metabolic disturbances. Threshold effects have been observed, where increasing the dosage beyond a certain point does not proportionally increase the therapeutic benefits but rather exacerbates adverse effects .
Metabolic Pathways
Deprodone propionate is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of inactive metabolites. These metabolites are then excreted via the kidneys. Deprodone propionate can influence metabolic flux by altering the levels of various metabolites, including glucose and lipids. It also affects the activity of enzymes involved in gluconeogenesis and lipolysis .
Transport and Distribution
Within cells and tissues, deprodone propionate is transported and distributed through various mechanisms. It binds to plasma proteins, such as albumin and corticosteroid-binding globulin, which facilitate its transport in the bloodstream. Once inside cells, deprodone propionate can diffuse across cell membranes and accumulate in specific tissues, particularly those with high glucocorticoid receptor expression. Its distribution is influenced by factors such as tissue perfusion and receptor density .
Subcellular Localization
Deprodone propionate’s subcellular localization is primarily in the cytoplasm and nucleus. Upon entering the cell, it binds to glucocorticoid receptors in the cytoplasm, forming a complex that translocates to the nucleus. In the nucleus, this complex binds to DNA at glucocorticoid response elements, influencing gene transcription. The subcellular localization of deprodone propionate is crucial for its activity, as it allows the compound to directly modulate gene expression and cellular responses .
準備方法
合成経路と反応条件
デプロドン プロピオネートは、プレドニゾロンをプロピオン酸で17位でエステル化する反応により合成されます。 このプロセスには、次の手順が含まれます :
酸化: プレドニゾロンは、クロム酸および硝酸マンガンを酢酸中で用いて酸化し、21-デオキシピレドニゾロンを生成します。
エステル化: 酸化された生成物を、触媒としてp-トルエンスルホン酸の存在下、プロピオン酸無水物とエステル化します。
還元: 最後の工程では、エステル化された生成物を水素化ホウ素カリウムで還元し、デプロドン プロピオネートを得ます。
工業的製造方法
デプロドン プロピオネートの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスは、高収率と高純度になるように最適化されており、反応条件を厳密に制御することで、最終生成物の均一性と品質を確保しています .
化学反応解析
反応の種類
デプロドン プロピオネートは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は酸化されて、さまざまな誘導体を生成することができます。
還元: 還元反応は、分子上の官能基を修飾することができます。
一般的な試薬と条件
酸化: クロム酸、硝酸マンガン、酢酸。
還元: 水素化ホウ素カリウム。
エステル化: プロピオン酸無水物、p-トルエンスルホン酸.
生成される主な生成物
これらの反応から生成される主な生成物には、デプロドン プロピオネートのさまざまな酸化誘導体および還元誘導体があり、これらは異なる薬理作用を持つ可能性があります .
科学研究への応用
デプロドン プロピオネートは、科学研究において幅広い用途があります。
皮膚科: 湿疹、乾癬、ケロイドなどの炎症性皮膚疾患の治療に広く使用されています。 .
薬理学: 薬物動態と薬力学に関する研究は、体内での吸収、分布、代謝、排泄を理解するのに役立ちます.
化学反応の分析
Types of Reactions
Deprodone propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Chromium trioxide, manganese nitrate, acetic acid.
Reduction: Potassium borohydride.
Esterification: Propionic anhydride, p-toluenesulfonic acid.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of deprodone propionate, which can have different pharmacological properties .
類似化合物との比較
類似化合物
フルドロキシコルチド: 皮膚科で使用される別のコルチコステロイドですが、デプロドン プロピオネートよりも効力は弱いです.
フルアンドレノリド: 米国では一般的に使用されており、有効ですが、デプロドン プロピオネートほど強力ではありません.
独自性
デプロドン プロピオネートは、重い皮膚疾患の治療におけるそのより高い効力と有効性により際立っています。 経皮吸収剤による安定かつ制御された放出を提供する能力により、瘢痕管理において好ましい選択肢となっています .
特性
IUPAC Name |
[(8S,9S,10R,11S,13S,14S,17R)-17-acetyl-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O5/c1-5-20(28)29-24(14(2)25)11-9-18-17-7-6-15-12-16(26)8-10-22(15,3)21(17)19(27)13-23(18,24)4/h8,10,12,17-19,21,27H,5-7,9,11,13H2,1-4H3/t17-,18-,19-,21+,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSFVGQMPYTGJY-GNSLJVCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20424-00-4 | |
| Record name | Deprodone propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20424-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deprodone 17-propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020424004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11β,17-dihydroxypregna-1,4-diene-3,20-dione 17-propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.812 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEPRODONE PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S377ZHW5OE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1662641.png)

